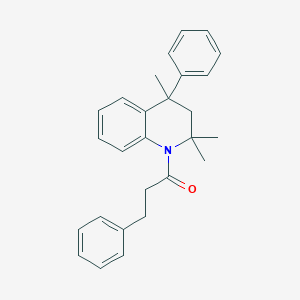![molecular formula C20H21BrN2O5 B401028 ETHYL 2-{2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE](/img/structure/B401028.png)
ETHYL 2-{2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-{2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a bromo-substituted phenoxy group, an acetyl-hydrazonomethyl linkage, and a phenoxy-acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE typically involves multiple steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to form 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then etherified with chloroacetic acid to yield 2-(2-bromo-4-methylphenoxy)acetic acid.
Acetylation: The resulting compound is acetylated using acetic anhydride to form 2-(2-bromo-4-methylphenoxy)acetyl chloride.
Hydrazone Formation: The acetyl chloride reacts with hydrazine to form the hydrazone derivative.
Final Coupling: The hydrazone derivative is coupled with phenoxyacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and hydrazonomethyl groups.
Reduction: Reduction reactions can target the bromo group or the hydrazone linkage.
Substitution: The bromo group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Products may include phenoxyacetic acid derivatives with oxidized side chains.
Reduction: Reduced products may feature de-brominated or hydrazine-reduced structures.
Substitution: Substituted products may include derivatives with different functional groups replacing the bromo group.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies.
Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Applied in the synthesis of polymers and advanced materials.
Agriculture: Explored for its potential use in agrochemicals.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The bromo and phenoxy groups may interact with enzymes or receptors, while the hydrazonomethyl linkage can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-(2-Bromo-4-methylphenoxy)acetic acid
- 2-(4-Methylphenoxy)acetic acid
- 2-(2-Bromo-4-methylphenoxy)acetyl hydrazine
Uniqueness
ETHYL 2-{2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and hydrazonomethyl groups allows for diverse chemical transformations and interactions, setting it apart from similar compounds.
特性
分子式 |
C20H21BrN2O5 |
|---|---|
分子量 |
449.3g/mol |
IUPAC名 |
ethyl 2-[2-[(E)-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H21BrN2O5/c1-3-26-20(25)13-28-17-7-5-4-6-15(17)11-22-23-19(24)12-27-18-9-8-14(2)10-16(18)21/h4-11H,3,12-13H2,1-2H3,(H,23,24)/b22-11+ |
InChIキー |
VSOBGLFYIUHXQK-SSDVNMTOSA-N |
SMILES |
CCOC(=O)COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)C)Br |
異性体SMILES |
CCOC(=O)COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)C)Br |
正規SMILES |
CCOC(=O)COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-[2-(methoxyacetyl)hydrazinylidene]butanamide](/img/structure/B400946.png)

![(3E)-3-{2-[(4-chlorophenyl)acetyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B400948.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B400949.png)
![1-[(4-Fluorophenyl)carbonyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B400950.png)



![4-chloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B400960.png)
![N-(3-fluorophenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400962.png)
![N-(4-ethylphenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400964.png)
![3-chloro-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline](/img/structure/B400966.png)
![N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400967.png)
![DIMETHYL 2-[8-ETHOXY-1-(3-METHOXYBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B400968.png)
